molecular formula C10H11N3O B14883988 2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-3-yl)acetonitrile

2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-3-yl)acetonitrile

Cat. No.: B14883988
M. Wt: 189.21 g/mol
InChI Key: ZTZDOYAYZNGEJH-UHFFFAOYSA-N
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Description

2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-3-yl)acetonitrile is a chemical compound that features a unique structure combining an azetidine ring, a pyridine ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-3-yl)acetonitrile typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic or acidic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using suitable pyridine derivatives.

    Nitrile Group Addition: The nitrile group can be added through a nucleophilic substitution reaction using cyanide sources like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the azetidine ring can undergo oxidation to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-3-yl)acetonitrile has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-3-yl)acetonitrile depends on its specific application:

    Medicinal Chemistry: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Materials Science: It may exhibit unique electronic or optical properties due to its molecular structure, making it useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-2-yl)acetonitrile: Similar structure but with the pyridine ring at a different position.

    2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-4-yl)acetonitrile: Similar structure but with the pyridine ring at a different position.

    2-(3-Hydroxyazetidin-1-yl)-2-(quinolin-3-yl)acetonitrile: Similar structure but with a quinoline ring instead of a pyridine ring.

Uniqueness

2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-3-yl)acetonitrile is unique due to the specific positioning of the pyridine ring and the presence of the hydroxyl group on the azetidine ring. This unique structure may confer specific properties and reactivity that are not observed in similar compounds.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

2-(3-hydroxyazetidin-1-yl)-2-pyridin-3-ylacetonitrile

InChI

InChI=1S/C10H11N3O/c11-4-10(13-6-9(14)7-13)8-2-1-3-12-5-8/h1-3,5,9-10,14H,6-7H2

InChI Key

ZTZDOYAYZNGEJH-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(C#N)C2=CN=CC=C2)O

Origin of Product

United States

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